

Penicillin G potassium antimicrobial spectrum compared to other beta-lactams

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Compound Focus: Penicillin G Potassium

CAS No.: 113-98-4

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Antimicrobial Spectrum Comparison

The table below summarizes the antimicrobial spectra of **Penicillin G potassium** and other major beta-lactam classes, highlighting key coverage differences crucial for antibiotic selection and development.

Beta-Lactam Class / Specific Agent	Gram-Positive Spectrum	Gram-Negative Spectrum	Beta-Lactamase Susceptibility	Key Clinical Indications & Notes
Natural Penicillins (Penicillin G) [1] [2]	Excellent activity against beta-hemolytic streptococci (Groups A, B, C, D, F, G), <i>Streptococcus pneumoniae</i> , and viridans-group streptococci. [2]	Limited activity. Active against <i>Neisseria meningitidis</i> and <i>Treponema pallidum</i> (syphilis). Inactive against most other aerobic Gram-negative bacilli. [2]	Highly susceptible. Inactivated by penicillinase (a type of beta-lactamase), which is produced by staphylococci and many other bacteria. [2]	Streptococcal pharyngitis, syphilis, meningococcal meningitis. [1] Note: Universal susceptibility to penicillin was once assumed, but partial resistance in <i>T. pallidum</i> has

Beta-Lactam Class / Specific Agent	Gram-Positive Spectrum	Gram-Negative Spectrum	Beta-Lactamase Susceptibility	Key Clinical Indications & Notes
				been confirmed in vitro. [3]
Aminopenicillins (Ampicillin/Amoxicillin) [1] [2]	Similar to natural penicillins, plus activity against <i>Enterococcus faecalis</i> and <i>Listeria monocytogenes</i> . [1] [2]	Expanded spectrum. Covers some Enterobacteriaceae (e.g., <i>E. coli</i> , <i>Proteus mirabilis</i>) and <i>Haemophilus influenzae</i> (non-beta-lactamase producing). [2]	Susceptible unless combined with a beta-lactamase inhibitor (e.g., Amoxicillin-clavulanate). [1] [4]	Drug of choice for <i>Listeria</i> and <i>Enterococcus</i> infections. Used for otitis media and sinusitis. [1] [4] [2]
Antistaphylococcal Penicillins (Oxacillin, Cloxacillin) [1] [2]	Active against methicillin-susceptible <i>Staphylococcus aureus</i> (MSSA) and streptococci. Not active against MRSA or enterococci. [1] [2]	No clinically reliable activity. [4] [2]	Resistant to staphylococcal penicillinases. [4]	First-choice agents for skin/soft tissue infections and serious infections caused by MSSA. [1]
First-Generation Cephalosporins (Cefazolin, Cephalexin) [1] [2]	Highly active against MSSA and streptococci. [2]	Limited. Active against some <i>E. coli</i> , <i>Klebsiella spp.</i> , and <i>P. mirabilis</i> . [2]	More resistant than penicillins, but susceptibility varies. [4]	Skin/soft tissue infections, surgical prophylaxis. [1] Note: All cephalosporins are inactive against <i>Enterococcus</i>

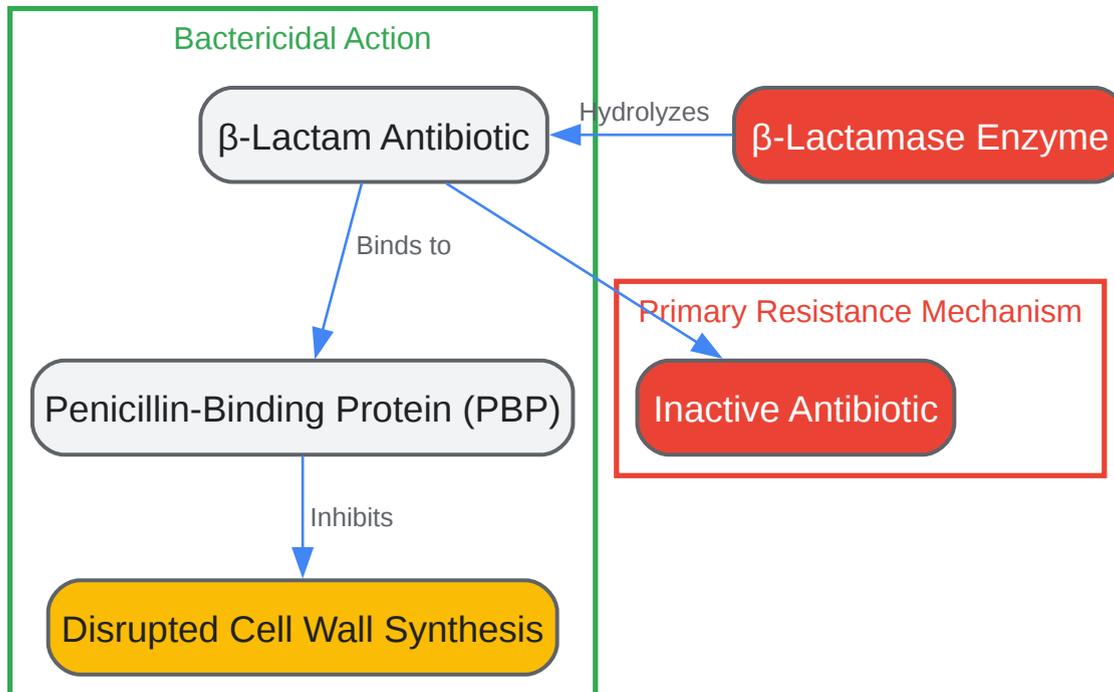
Beta-Lactam Class / Specific Agent	Gram-Positive Spectrum	Gram-Negative Spectrum	Beta-Lactamase Susceptibility	Key Clinical Indications & Notes
				and <i>Listeria</i> . [2]
Third-Generation Cephalosporins (Ceftriaxone, Cefotaxime) [1]	Good activity against streptococci, but variable and generally weaker activity against staphylococci. [4]	Greatly expanded spectrum. Active against many Enterobacteriaceae, <i>Neisseria spp.</i> , and <i>H. influenzae</i> . [1] [4]	More stable against many beta-lactamases, especially those produced by Gram-negative bacteria. [5]	Community-acquired pneumonia, meningitis, gonorrhea, complicated UTIs. [1]
Carbapenems (Imipenem, Meropenem) [1]	Excellent broad-spectrum activity, including against streptococci and enterococci (not MRSA). [1]	Broadest spectrum among beta-lactams. Active against most Enterobacteriaceae, <i>P. aeruginosa</i> , and anaerobes. [1]	Highly resistant to most beta-lactamases, including ESBLs. However, susceptible to carbapenemases (e.g., KPC, NDM). [1] [6]	Nosocomial infections, polymicrobial infections, and infections caused by ESBL-producing organisms. [1]
Monobactams (Aztreonam) [1]	No activity against Gram-positive bacteria or anaerobes. [1]	Targeted spectrum. Active only against aerobic Gram-negative organisms, including <i>P. aeruginosa</i> . [1]	Stable against many beta-lactamases (e.g., ESBLs). [1]	Alternative for Gram-negative infections in patients with penicillin allergy, as cross-reactivity is rare. [1]

Mechanism of Action and Resistance

Understanding the unified mechanism and evolving resistance is fundamental for antibiotic research and development.

- **Mechanism of Action:** All beta-lactam antibiotics, including Penicillin G, exert their bactericidal effect by **inhibiting bacterial cell wall synthesis**. They acylate the transpeptidase enzyme, also known as **Penicillin-Binding Protein (PBP)**, which prevents the cross-linking of peptidoglycan chains. This disrupts cell wall integrity, leading to bacterial cell lysis and death [1] [5].
- **Mechanisms of Resistance:** Bacterial resistance to beta-lactams is a major global health challenge. The primary mechanisms include [1] [5] [7]:
 - **Enzymatic Inactivation:** Production of **beta-lactamases** (e.g., penicillinases, ESBLs, carbapenemases) that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. This is the most common mechanism [1] [6].
 - **Target Alteration:** Modification of PBPs, reducing their affinity for the antibiotic. For example, altered PBP2a in MRSA confers resistance to most beta-lactams, and mutations in the TP0705 PBP in *Treponema pallidum* lead to partial resistance to Penicillin G and ceftriaxone [1] [3].
 - **Reduced Permeability:** Changes in outer membrane porins in Gram-negative bacteria that limit antibiotic penetration [1].
 - **Efflux Pumps:** Active transport of antibiotics out of the bacterial cell [1].

The following diagram illustrates the relationship between beta-lactam action and bacterial resistance mechanisms.



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Key Experimental Protocols for Beta-Lactam Research

For researchers, key experimental data on antibiotic spectrum and resistance comes from standardized microbiological and biochemical assays.

- **Minimum Inhibitory Concentration (MIC) Determination** [8] [3]
 - **Purpose:** To determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.
 - **Protocol:**
 - Prepare twofold serial dilutions of the antibiotic (e.g., from 16 µg/mL to 0.008 µg/mL) in a liquid culture medium.
 - Inoculate each dilution with a standardized suspension of the test bacterium (e.g., $\sim 10^5$ CFU/mL).
 - Incubate the plates under appropriate conditions (temperature, atmosphere, time) for the specific pathogen.
 - The MIC is identified as the well with the lowest antibiotic concentration that shows no turbidity (no growth).

- **Competitive Penicillin-Binding Protein (PBP) Binding Assay** [8]
 - **Purpose:** To compare the relative affinities of different beta-lactam antibiotics for specific PBPs.
 - **Protocol:**
 - Prepare bacterial membrane fractions containing the PBPs.
 - Incubate the membranes with a competing, unlabeled beta-lactam antibiotic at various concentrations.
 - Add a fixed concentration of a biotinylated ampicillin (Bio-Amp) probe.
 - Resolve the proteins using SDS-PAGE and transfer to a membrane.
 - Detect the biotinylated PBPs using streptavidin-conjugated reagents. A reduction in Bio-Amp signal indicates successful competition and high affinity of the unlabeled antibiotic for that PBP. The IC₅₀ (concentration inhibiting 50% of Bio-Amp binding) can be calculated for each PBP.

Research and Development Implications

Current research focuses on overcoming resistance, particularly the threat posed by beta-lactamases.

- **Novel Beta-Lactamase Inhibitors:** The development of new, potent beta-lactamase inhibitors (BLIs) is a primary strategy. **Avibactam**, **vaborbactam**, and **relebactam** are newer BLIs that protect partner beta-lactams (ceftazidime, meropenem) from degradation by a broader range of enzymes, including some carbapenemases [1] [6] [7]. Next-generation inhibitors like **taniborbactam** are in development, showing activity against both serine- and metallo-beta-lactamases [6].
- **Innovative Molecular Designs:** Researchers are exploring novel chemical approaches, such as:
 - **Bis-beta-lactam antibiotics:** Dimers of classic beta-lactams (e.g., from ampicillin) designed to have enhanced affinity for mutated PBPs and the ability to simultaneously bind two target sites [6].
 - **Siderophore-conjugated antibiotics:** Molecules like **cefiderocol** that exploit bacterial iron-uptake systems to actively transport the antibiotic into the cell, overcoming permeability-based resistance [1] [5].

The data confirms that **Penicillin G potassium** remains a narrow-spectrum cornerstone for susceptible Gram-positive infections. However, the relentless spread of resistance mechanisms, including emerging tolerance in historically sensitive pathogens like *T. pallidum*, underscores the critical need for the ongoing development of novel beta-lactams and combination therapies [6] [9] [3].

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To cite this document: Smolecule. [Penicillin G potassium antimicrobial spectrum compared to other beta-lactams]. Smolecule, [2026]. [Online PDF]. Available at:

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